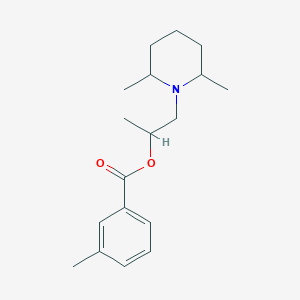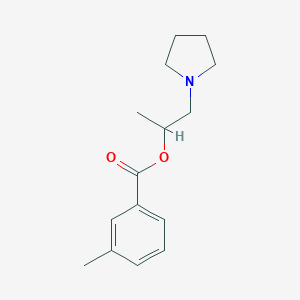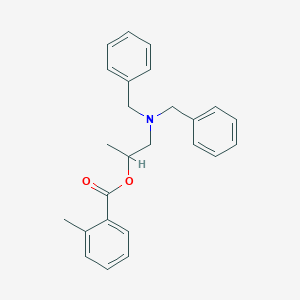![molecular formula C21H19N5O3 B294937 N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B294937.png)
N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide, commonly known as C16, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. C16 belongs to the class of compounds known as hydrazones, which are known for their diverse biological activities.
Mécanisme D'action
C16 exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways involved in disease progression. C16 has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. C16 also inhibits the activation of NF-κB, a signaling pathway involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
C16 has been found to induce apoptosis, or programmed cell death, in cancer cells. C16 also inhibits the proliferation and migration of cancer cells, thus preventing the spread of cancer. In addition, C16 has been found to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
C16 has several advantages for use in lab experiments, including its ease of synthesis and its diverse biological activities. However, C16 also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of C16. One potential area of research is the development of novel C16 derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential synergistic effects of C16 with other anti-cancer and anti-inflammatory agents. Finally, the use of C16 in animal models of disease can provide valuable insights into its therapeutic potential and safety profile.
Conclusion:
In conclusion, C16 is a synthetic compound with promising therapeutic potential in various diseases. Its diverse biological activities and ease of synthesis make it an attractive target for further research. The elucidation of its mechanism of action and biochemical effects can provide valuable insights into its therapeutic potential and limitations.
Méthodes De Synthèse
C16 can be synthesized through a multi-step process involving the reaction of 1-cyano-2-oxoindoline with hydrazine hydrate, followed by the reaction with 2-methylbenzoyl chloride. The resulting product is purified through column chromatography to obtain pure C16.
Applications De Recherche Scientifique
C16 has been extensively studied for its potential therapeutic applications in various diseases. Several studies have reported the anti-cancer activity of C16, with promising results in inhibiting the growth of cancer cells. C16 has also been found to exhibit anti-inflammatory, anti-bacterial, and anti-fungal activities.
Propriétés
Formule moléculaire |
C21H19N5O3 |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide |
InChI |
InChI=1S/C21H19N5O3/c1-14-7-2-3-8-15(14)20(28)23-13-18(27)24-25-19-16-9-4-5-10-17(16)26(21(19)29)12-6-11-22/h2-5,7-10H,6,12-13H2,1H3,(H,23,28)(H,24,27)/b25-19- |
Clé InChI |
IPIPUMKUNMVKPC-PLRJNAJWSA-N |
SMILES isomérique |
CC1=CC=CC=C1C(=O)NCC(=O)N/N=C\2/C3=CC=CC=C3N(C2=O)CCC#N |
SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NN=C2C3=CC=CC=C3N(C2=O)CCC#N |
SMILES canonique |
CC1=CC=CC=C1C(=O)NCC(=O)NN=C2C3=CC=CC=C3N(C2=O)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)
![N-[2-(4-morpholinyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B294856.png)
![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)
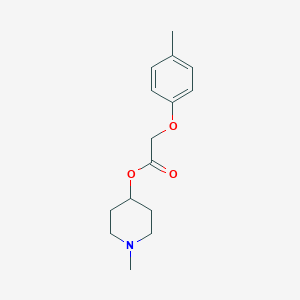
![4-ethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294863.png)
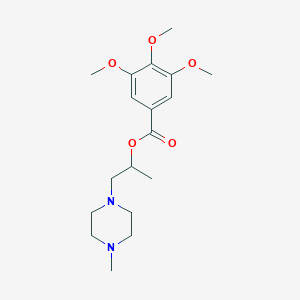
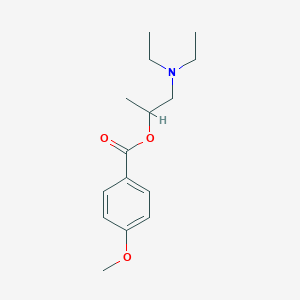
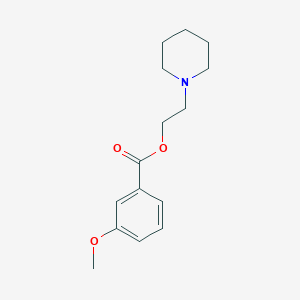
![N-[2-(diethylamino)ethyl]-3-methoxybenzamide](/img/structure/B294871.png)


